Cas no 114568-23-9 (3-(2,6-dimethoxyphenyl)prop-2-enal)

3-(2,6-Dimethoxyphenyl)prop-2-enal is a synthetic aromatic aldehyde featuring a conjugated double bond and methoxy substituents on the phenyl ring. Its structure combines reactivity at the α,β-unsaturated carbonyl group with steric and electronic modulation from the ortho-dimethoxy groups, making it a versatile intermediate in organic synthesis. The compound is particularly useful in the preparation of fine chemicals, pharmaceuticals, and agrochemicals due to its ability to undergo selective transformations, such as Michael additions or cyclization reactions. The electron-donating methoxy groups enhance stability while influencing regioselectivity in further derivatization. Suitable for controlled functionalization under mild conditions, it offers synthetic flexibility for complex molecule construction.
3-(2,6-dimethoxyphenyl)prop-2-enal structure
114568-23-9 structure
Product Name:3-(2,6-dimethoxyphenyl)prop-2-enal
CAS No:114568-23-9
MF:C11H12O3
MW:192.211183547974
CID:2613103
PubChem ID:23928193
Update Time:2025-06-08

3-(2,6-dimethoxyphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-dimethoxyphenyl)prop-2-enal
    • DTXSID20709664
    • 114568-23-9
    • IVYUWTPPGFCIMY-SNAWJCMRSA-N
    • (2E)-3-(2,6-dimethoxyphenyl)acrylaldehyde
    • SCHEMBL544419
    • SCHEMBL544418
    • EN300-1871668
    • PK04_181204
    • DTXCID10660412
    • Inchi: 1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3
    • InChI Key: IVYUWTPPGFCIMY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=C(C=1C=CC=O)OC

Computed Properties

  • Exact Mass: 192.078644241g/mol
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.5Ų

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Additional information on 3-(2,6-dimethoxyphenyl)prop-2-enal

Comprehensive Overview of 3-(2,6-dimethoxyphenyl)prop-2-enal (CAS No. 114568-23-9): Properties, Applications, and Industry Trends

3-(2,6-dimethoxyphenyl)prop-2-enal, identified by its CAS number 114568-23-9, is a specialized organic compound gaining attention in pharmaceutical and fragrance industries. This unsaturated aldehyde, featuring a dimethoxyphenyl backbone, exhibits unique chemical properties that make it valuable for synthetic applications. Researchers are increasingly exploring its role as a flavor enhancer and intermediate in drug synthesis, particularly in developing novel therapeutic agents.

The compound's molecular structure combines an aromatic ring system with an α,β-unsaturated aldehyde moiety, creating reactivity patterns that interest synthetic chemists. Recent studies highlight its potential as a building block for bioactive molecules, with particular relevance to natural product synthesis. The electron-rich dimethoxy groups influence both the compound's stability and its participation in various condensation reactions, making it versatile for multiple applications.

In the context of current industry trends, 3-(2,6-dimethoxyphenyl)prop-2-enal aligns with growing demand for sustainable synthetic intermediates. As manufacturers seek eco-friendly alternatives to traditional chemicals, this compound's potential for biocatalytic production has become a research focus. Its structural features make it suitable for green chemistry applications, addressing modern concerns about environmental impact in chemical synthesis.

Analytical characterization of CAS 114568-23-9 reveals distinct spectral properties that facilitate quality control. The compound shows characteristic UV-Vis absorption around 280-320 nm due to its conjugated system, while NMR spectroscopy clearly identifies the aldehyde proton and methoxy groups. These analytical signatures are crucial for researchers developing high-purity synthetic routes and quality assurance protocols in industrial settings.

From a commercial perspective, 3-(2,6-dimethoxyphenyl)prop-2-enal occupies a niche but growing market segment. Suppliers are responding to increased demand from flavor and fragrance companies seeking novel aroma chemicals, as well as pharmaceutical firms exploring its potential in medicinal chemistry. The compound's shelf stability and compatibility with common solvents enhance its practicality for industrial applications.

Emerging research directions for 114568-23-9 include its investigation as a precursor for functional materials. Materials scientists are examining its utility in creating specialty polymers with unique optical properties, capitalizing on the electron-donating methoxy groups. This aligns with broader industry interest in advanced organic materials for electronics and coatings applications.

Safety considerations for handling 3-(2,6-dimethoxyphenyl)prop-2-enal follow standard protocols for reactive aldehydes. While not classified as hazardous under current regulations, proper laboratory precautions are recommended when working with this compound. Its biodegradability profile and low bioaccumulation potential make it relatively favorable from an environmental health and safety perspective compared to some traditional synthetic intermediates.

The synthesis of CAS 114568-23-9 typically involves Claisen-Schmidt condensation of appropriate precursors, though recent innovations explore microwave-assisted and continuous flow chemistry approaches. These modern methods aim to improve reaction efficiency and yield optimization, reflecting the chemical industry's push toward process intensification and resource efficiency.

Looking ahead, the scientific community anticipates expanded applications for 3-(2,6-dimethoxyphenyl)prop-2-enal in asymmetric synthesis and chiral chemistry. Its structural features suggest potential as a ligand precursor or organocatalyst, areas of significant interest in contemporary methodology development. These potential uses position the compound as relevant to cutting-edge research in selective organic transformations.

For researchers and industry professionals seeking information about 114568-23-9, key considerations include purity specifications, storage conditions, and handling recommendations. As with many specialty chemicals, proper characterization techniques and analytical methods are essential for ensuring consistent performance in various applications. The compound's growing importance underscores the need for comprehensive technical data to support its expanding range of uses.

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